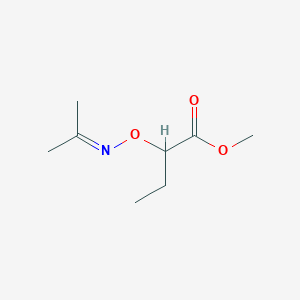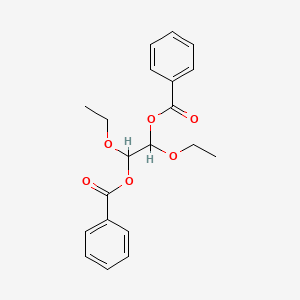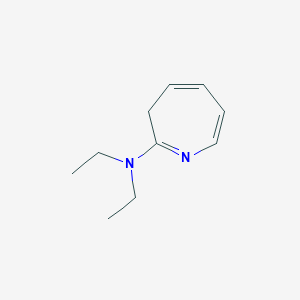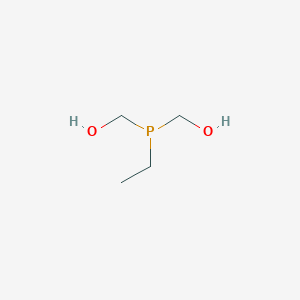![molecular formula C18H12O5 B14731583 2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione CAS No. 6627-17-4](/img/structure/B14731583.png)
2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione is a chemical compound with the molecular formula C18H12O5 It is known for its unique structure, which includes a benzodioxole ring fused to a naphthalene-1,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione typically involves the reaction of naphthalene-1,4-dione with a benzodioxole derivative under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process often includes steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione:
Hydroxy benzophenones: Similar in structure but differ in their specific functional groups and applications.
Indolizidine derivatives: Share some structural similarities but have distinct biological activities and uses.
Uniqueness
This compound stands out due to its unique combination of a benzodioxole ring and a naphthalene-1,4-dione core. This structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
6627-17-4 |
|---|---|
Molekularformel |
C18H12O5 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
2-[1,3-benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C18H12O5/c19-14-8-13(16(20)11-5-2-1-4-10(11)14)17(21)12-6-3-7-15-18(12)23-9-22-15/h1-8,17,21H,9H2 |
InChI-Schlüssel |
UZOUOJGPRKLCDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=CC=CC(=C2O1)C(C3=CC(=O)C4=CC=CC=C4C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran](/img/structure/B14731505.png)


![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)


![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)




![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)

